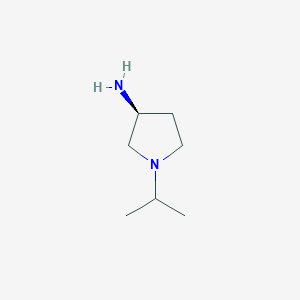

(S)-1-Isopropylpyrrolidin-3-amine

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are indispensable building blocks and catalysts in modern organic synthesis. Their importance stems from the prevalence of chirality in biological systems, where specific stereoisomers of a molecule can elicit vastly different physiological responses. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of pharmaceutical development and materials science.

The utility of chiral amines in asymmetric synthesis is multifaceted. They can act as:

Chiral Auxiliaries: Temporarily attached to a substrate to direct a chemical transformation to produce a specific stereoisomer.

Chiral Ligands: Coordinated to metal centers to create catalysts for a wide range of enantioselective reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Organocatalysts: Metal-free catalysts that can promote stereoselective reactions. Proline and its derivatives, for example, are well-known chiral amine organocatalysts for aldol (B89426) and Mannich reactions. researchgate.netmdpi.comnih.gov

The demand for efficient methods to produce chiral amines has driven significant innovation in synthetic methodology. nih.gov Techniques such as asymmetric hydrogenation, reductive amination, and hydroamination are continually being refined to provide access to a diverse array of chiral amine structures. nih.gov The development of novel chiral amines, like (S)-1-Isopropylpyrrolidin-3-amine, contributes to the expanding toolkit available to synthetic chemists for the construction of complex, stereochemically defined molecules.

Overview of Pyrrolidine-Based Scaffolds in Catalysis and Medicinal Chemistry

The pyrrolidine (B122466) ring is a five-membered saturated nitrogen heterocycle that is a privileged scaffold in both catalysis and medicinal chemistry. researchgate.net Its prevalence is due to a combination of favorable properties:

Structural Rigidity and Conformational Definition: The defined three-dimensional structure of the pyrrolidine ring is advantageous for presenting substituents in specific spatial orientations, which is crucial for molecular recognition in biological systems and for inducing stereoselectivity in catalytic processes.

Chirality: The pyrrolidine scaffold can possess multiple stereocenters, allowing for the creation of a wide range of stereoisomers with distinct properties.

Synthetic Accessibility: A wealth of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, often starting from readily available precursors like proline. nih.gov

In the realm of catalysis , chiral pyrrolidine derivatives are among the most successful classes of organocatalysts. researchgate.netnih.govnih.gov Diarylprolinol silyl (B83357) ethers, for instance, are highly effective for a variety of asymmetric transformations. mdpi.comnih.gov The pyrrolidine nitrogen can form an enamine or iminium ion with carbonyl compounds, activating them for stereoselective reactions.

In medicinal chemistry , the pyrrolidine motif is a common feature in a vast number of biologically active compounds and FDA-approved drugs. researchgate.net Its ability to mimic peptide structures and engage in hydrogen bonding interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands. The diverse biological activities associated with pyrrolidine-containing molecules include antiviral, antibacterial, anticancer, and anti-inflammatory properties.

| Application Area | Role of Pyrrolidine Scaffold | Example Compound Classes |

| Asymmetric Catalysis | Privileged backbone for organocatalysts | Proline and its derivatives, Diarylprolinol silyl ethers |

| Medicinal Chemistry | Core structure in bioactive molecules | Antivirals, Anticancer agents, CNS drugs |

| Natural Products | Fundamental structural unit | Alkaloids |

Research Trajectories and Scope Pertaining to this compound

While the broader classes of chiral amines and pyrrolidine derivatives are extensively studied, specific academic research focusing solely on this compound is not widely documented in publicly available literature. However, based on its structural components, several potential research trajectories can be logically inferred.

Potential as a Chiral Ligand or Organocatalyst: The presence of a chiral center and two nitrogen atoms with differing steric and electronic environments makes this compound a candidate for investigation as a chiral ligand in metal-catalyzed asymmetric synthesis. The isopropyl group on the ring nitrogen provides steric bulk that could influence the stereochemical outcome of a catalytic reaction. Furthermore, its structure is analogous to other chiral diamines that have found utility in catalysis.

Use as a Synthetic Building Block: The primary and secondary amine functionalities of this compound offer handles for further chemical modification. It can serve as a chiral scaffold for the synthesis of more complex molecules. In medicinal chemistry, it could be incorporated into larger structures to explore structure-activity relationships in drug discovery programs. For example, related 3-aminopyrrolidine (B1265635) derivatives have been explored as components of enzyme inhibitors.

Exploration in Medicinal Chemistry: Given the prevalence of the pyrrolidine ring in pharmaceuticals, this compound itself, or its simple derivatives, could be screened for biological activity. The specific stereochemistry and the N-isopropyl group would differentiate it from other pyrrolidine-based compounds and could lead to unique interactions with biological targets.

The table below outlines potential research avenues for this compound based on the established utility of analogous structures.

| Research Area | Potential Application of this compound | Rationale |

| Asymmetric Catalysis | Chiral ligand for transition metals; Organocatalyst | Possesses a chiral center and multiple coordination sites (two nitrogens) with defined stereochemistry. |

| Synthetic Chemistry | Chiral building block or scaffold | Two reactive amine groups allow for the construction of more complex chiral molecules. |

| Medicinal Chemistry | Core structure for novel therapeutic agents | The pyrrolidine scaffold is a known pharmacophore; the specific substitution pattern offers novelty. |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMPPWYYXRLJX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 Isopropylpyrrolidin 3 Amine and Advanced Derivatives

Enantioselective Synthesis of (S)-1-Isopropylpyrrolidin-3-amine

Asymmetric Reductive Amination of Ketones or Imines

Influence of Lewis Acids in Stereocontrol

Lewis acids play a pivotal role in orchestrating stereoselectivity in various organic transformations, including those for synthesizing chiral pyrrolidine (B122466) derivatives. Their ability to coordinate with reacting species can create a more organized transition state, thereby directing the stereochemical outcome of the reaction.

In the context of pyrrolidine synthesis, Lewis acids are instrumental in reactions such as Povarov reactions and [2+3] dipolar cycloadditions. For instance, the synthesis of N-propargyl-1,2,3,4-tetrahydroquinolines, which can be analogous to pyrrolidine ring formation, has been effectively catalyzed by a range of Lewis acids including InCl₃, BiCl₃, AlCl₃, TiCl₄, and BF₃. nih.gov Experimental results have shown that InCl₃ can provide the highest reaction yield, underscoring the significant catalytic effect of indium(III) salts. nih.gov Theoretical studies suggest that the Lewis acid catalyst is essential for activating aldehydes to generate an iminium ion intermediate, which then undergoes cyclization. nih.gov The choice of Lewis acid can influence the energy barrier of the reaction, with InCl₃ demonstrating a lower energy barrier for catalytic interactions, thus enhancing the electrophilicity and reactivity of the system. nih.gov

Similarly, Lewis acids like silver carbonate and copper-based catalysts have been employed to promote 1,3-dipolar cycloaddition reactions of α-hydrazonyl chlorides with alkenes in aqueous media to generate pyrazoline derivatives. nih.gov These reactions proceed through the in-situ generation of nitrile imines. The choice of Lewis acid can impact reaction times and yields, with silver carbonate often being more efficient. nih.gov

Furthermore, Lewis acids such as trimethylsilyl (B98337) triflate have been utilized in Pinner reactions to synthesize carboxylic esters from nitriles and alcohols. beilstein-journals.org This method demonstrates the ability of Lewis acids to activate nitriles towards nucleophilic attack by alcohols, a principle that can be extended to intramolecular cyclizations to form heterocyclic systems like pyrrolidines. The efficiency of the Lewis acid can be influenced by the electronic properties of the substrates. beilstein-journals.org

Stereocontrolled N-Alkylation Pathways

The introduction of an isopropyl group onto the nitrogen atom of a pyrrolidine precursor is a key step in the synthesis of this compound. Achieving selective mono-N-alkylation while preserving the stereochemical integrity of the chiral center is a significant challenge.

Selective mono-N-alkylation of primary amines is a crucial transformation in organic synthesis. nih.gov A common issue is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent. masterorganicchemistry.com

Several strategies have been developed to achieve selective monoalkylation. One approach involves a competitive deprotonation/protonation strategy. rsc.orgresearchgate.net By using the hydrobromide salt of the primary amine and an alkyl bromide under controlled basic conditions, the reactant primary amine can be selectively deprotonated and made available for reaction. The resulting secondary amine remains protonated and is thus deactivated towards further alkylation. rsc.orgresearchgate.net

Another strategy employs N-aminopyridinium salts as ammonia (B1221849) surrogates. nih.gov These salts undergo N-alkylation and subsequent in situ depyridylation to yield secondary amines without the formation of over-alkylation products. This method circumvents the traditional challenges associated with the increasing nucleophilicity of amines upon alkylation. nih.gov

The choice of solvent and base is also critical. For instance, in the alkylation of benzylamine (B48309) hydrochloride with butylbromide, various bases and solvents have been studied to optimize selectivity. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield | Reference |

| Benzylamine hydrochloride | Butylbromide | Triethylamine | DMF | N-Butylbenzylamine | High | researchgate.net |

| Primary Amine Hydrobromide | Alkyl Bromide | Controlled Base | Various | Mono-alkylated Secondary Amine | Good | rsc.orgresearchgate.net |

| N-Aryl-N-aminopyridinium Salt | Alkylating Agent | - | Various | Secondary Aryl-alkyl Amine | Good | nih.gov |

Over-alkylation is a persistent problem when reacting nucleophilic amines with electrophiles like alkyl halides. acsgcipr.org The reactivity of the primary and secondary amines can be similar, leading to mixtures of mono- and di-alkylated products. pressbooks.pub

To circumvent this, several methods are employed:

Use of a Large Excess of the Amine: While effective in some cases, this is not atom-economical and can complicate purification. acsgcipr.org

Protecting Groups: The primary amine can be protected with a group that reduces its nucleophilicity, followed by alkylation and deprotection. acsgcipr.org This adds extra steps to the synthesis.

Ammonia Substitutes: Reagents like the azide (B81097) ion (N₃⁻) can be used as a nucleophile in an Sₙ2 reaction with an alkyl halide. The resulting alkyl azide is not nucleophilic, preventing over-alkylation. Subsequent reduction with a reagent like LiAlH₄ yields the primary amine. pressbooks.pub

Gabriel Synthesis: This classic method utilizes potassium phthalimide (B116566) as an ammonia surrogate to convert primary alkyl halides into primary amines, effectively preventing over-alkylation. wikipedia.orgmasterorganicchemistry.com

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides. wikipedia.org It involves the N-alkylation of a phthalimide salt, followed by hydrolysis or hydrazinolysis to release the desired amine. masterorganicchemistry.comlibretexts.org This method inherently avoids over-alkylation because the intermediate N-alkylphthalimide is not nucleophilic. masterorganicchemistry.com

While the traditional Gabriel synthesis is highly effective for primary amines, adaptations are necessary for synthesizing more complex structures like chiral pyrrolidine amines. The key is to start with a chiral precursor that contains a suitable leaving group for the Sₙ2 reaction with the phthalimide anion.

For the synthesis of a chiral pyrrolidin-3-amine, a suitable precursor would be a stereochemically defined 3-halopyrrolidine or a pyrrolidine-3-ol that has been converted to a sulfonate ester (e.g., tosylate or mesylate). The nitrogen of the pyrrolidine ring would typically be protected with a suitable group (e.g., Boc, Cbz) during the Gabriel synthesis steps.

Alternative Gabriel Reagents: The harsh conditions sometimes required for the deprotection step in the traditional Gabriel synthesis have led to the development of alternative reagents. wikipedia.org These reagents, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, are electronically similar to phthalimide salts but can be hydrolyzed under milder conditions. wikipedia.org These alternatives can also extend the reactivity to include secondary alkyl halides, which is a limitation of the traditional Gabriel synthesis. wikipedia.org

| Phthalimide Salt | Alkyl Halide | Deprotection Method | Product | Advantage | Reference |

| Potassium Phthalimide | Primary Alkyl Halide | Hydrazine (Ing–Manske) | Primary Amine | Prevents over-alkylation | wikipedia.orgmasterorganicchemistry.com |

| Sodium Salt of Saccharin | Primary or Secondary Alkyl Halide | Milder Hydrolysis | Primary or Secondary Amine | Milder conditions, broader scope | wikipedia.org |

| Di-tert-butyl-iminodicarboxylate | Primary or Secondary Alkyl Halide | Milder Hydrolysis | Primary or Secondary Amine | Milder conditions, broader scope | wikipedia.org |

Stereoselective Reduction of Precursor Heterocycles

The stereoselective reduction of a precursor heterocycle is a powerful strategy for establishing the desired stereochemistry in the pyrrolidine ring. This often involves the reduction of a double bond within a pyrroline (B1223166) or a related unsaturated heterocyclic system.

For example, highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can yield chiral C2- or C3-alkylated pyrrolidines depending on the catalyst used (e.g., Co vs. Ni). organic-chemistry.org

Another approach involves the stereoselective reduction of lactam-fused 3-methylenetetrahydropyrans. nih.gov Reduction of these bicyclic lactams with reagents like lithium aluminium hydride can afford the corresponding piperidine- and pyrrolidine-fused systems with no loss of diastereoselectivity. nih.gov

The reduction of nitriles and amides with reagents like LiAlH₄ is also a well-established method for synthesizing amines. pressbooks.pub A two-step sequence involving Sₙ2 displacement with a cyanide ion followed by reduction can convert an alkyl halide into a primary amine with an additional carbon atom. pressbooks.pub

Diastereoselective Synthesis of this compound Diastereomers

The synthesis of specific diastereomers of substituted pyrrolidines is a key challenge in organic synthesis. Several methodologies have been developed to control the relative stereochemistry of substituents on the pyrrolidine ring.

One powerful approach is the diastereoselective C-H bond amination of aliphatic azides. nih.gov Iron dipyrrinato complexes have been shown to catalyze the conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. By modifying the catalyst, for instance by using a phenoxide ancillary ligand, the diastereoselectivity of the cyclization can be significantly enhanced, favoring the formation of the syn diastereomer. nih.gov

Copper-promoted intramolecular aminooxygenation of alkenes is another effective method for diastereoselective pyrrolidine synthesis. nih.gov The stereochemical outcome is dependent on the position of substituents on the alkene substrate. For example, α-substituted 4-pentenyl sulfonamides tend to favor the formation of 2,5-cis-pyrrolidines with high diastereoselectivity. In contrast, γ-substituted substrates favor the formation of 2,3-trans-pyrrolidine adducts with moderate selectivity. nih.gov

Furthermore, the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) or γ-(N-Boc-amino) alkenes with aryl bromides. These reactions generally proceed with high levels of diastereoselectivity. organic-chemistry.org

| Reaction | Catalyst/Reagent | Substrate | Product Diastereoselectivity | Reference |

| C-H Amination | Iron Dipyrrinato Complex | 1-Azido-1-phenyl-hex-5-ene | 3.9:1 syn:anti (unoptimized) | nih.gov |

| C-H Amination | Iron Phenoxide Complex | 1-Azido-1-phenyl-hex-5-ene | Enhanced syn selectivity | nih.gov |

| Intramolecular Aminooxygenation | Copper Catalyst | α-Substituted 4-Pentenyl Sulfonamide | >20:1 cis:trans (2,5-disubstituted) | nih.gov |

| Intramolecular Aminooxygenation | Copper Catalyst | γ-Substituted 4-Pentenyl Sulfonamide | ~3:1 trans:cis (2,3-disubstituted) | nih.gov |

| Intramolecular Hydroamination | Pd Catalyst | γ-(N-Acylamino)alkene | High diastereoselectivity | organic-chemistry.org |

Derivatization and Functionalization Strategies

The inherent reactivity of the primary amine and the potential for activating the pyrrolidine ring C-H bonds make this compound a versatile substrate for a variety of chemical transformations. These modifications are pivotal in constructing molecules with specific biological activities or material properties.

Acylation and Amidation Reactions of the Amine Moiety

The primary amine group of this compound is a nucleophilic center that readily participates in acylation and amidation reactions. These reactions are fundamental for introducing a wide range of functional groups, thereby modulating the compound's physicochemical properties.

Acylation, typically involving the reaction with acyl chlorides or anhydrides, proceeds efficiently to form the corresponding amides. For instance, the reaction with benzoyl chloride in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) yields N-( (S)-1-isopropylpyrrolidin-3-yl)benzamide. This transformation, a variant of the Schotten-Baumann reaction, is a common strategy to introduce aromatic moieties. vedantu.comdoubtnut.comtardigrade.in The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrochloric acid. doubtnut.com

| Acylating/Amidation Reagent | Product | Reaction Conditions | Reference |

| Benzoyl Chloride | N-((S)-1-isopropylpyrrolidin-3-yl)benzamide | Base (e.g., pyridine, NaOH) | vedantu.comdoubtnut.com |

| Acetic Anhydride | N-((S)-1-isopropylpyrrolidin-3-yl)acetamide | Base (e.g., NaHCO3) | nih.govnih.gov |

| Phenyl Isocyanate | 1-((S)-1-isopropylpyrrolidin-3-yl)-3-phenylurea | Inert solvent (e.g., THF) | nih.gov |

Amidation reactions with carboxylic acids are typically facilitated by coupling agents that activate the carboxylic acid. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of a carbodiimide (B86325) (like DCC or EDC) and an activating agent (like HOBt) are commonly employed. These methods allow for the formation of an amide bond under mild conditions, which is particularly important when dealing with sensitive substrates.

A significant class of derivatives formed through the amine moiety are ureas. The reaction of this compound with isocyanates, such as phenyl isocyanate, provides a direct route to substituted ureas. nih.gov This reaction is generally high-yielding and proceeds by the nucleophilic addition of the amine to the isocyanate.

Exploration of C-H Functionalization of the Pyrrolidine Ring

Direct functionalization of the C-H bonds of the pyrrolidine ring represents a more advanced and atom-economical approach to creating complex derivatives. While specific examples for this compound are not extensively documented in publicly available literature, the principles of C-H activation on related N-alkylpyrrolidine systems offer a clear roadmap.

Palladium-catalyzed C-H arylation is a powerful tool for forming carbon-carbon bonds. rsc.orgnih.gov In the context of an N-isopropylpyrrolidine, the nitrogen atom can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, often at the C2 or C5 position of the pyrrolidine ring. The reaction typically involves a palladium catalyst, a ligand (often a phosphine), a base, and an aryl halide or triflate as the coupling partner. The catalytic cycle generally proceeds through a concerted metalation-deprotonation pathway.

| Reaction Type | Reagents & Catalysts | Potential Product | Mechanistic Insight | Reference |

| C-H Arylation | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base | (S)-1-isopropyl-2-arylpyrrolidin-3-amine | Directed C-H activation | rsc.orgnih.gov |

| C-H Alkylation | Alkyl Halide, Pd Catalyst, Norbornene Mediator | (S)-1-isopropyl-5-alkylpyrrolidin-3-amine | Norbornene-mediated C-H activation | nih.gov |

Recent advancements have also demonstrated the palladium-catalyzed C-H alkylation of electron-deficient pyrrole (B145914) derivatives, a reaction that proceeds via a norbornene-mediated pathway. nih.gov The adaptation of such methodologies to this compound could open new avenues for introducing alkyl substituents onto the pyrrolidine core, further expanding the accessible chemical space.

Formation of Complex Pyrrolidine-Based Conjugates

The ability to append this compound to larger molecules is crucial for its application in drug discovery and materials science. This is often achieved by forming amide or urea (B33335) linkages, leveraging the reactivity of the primary amine.

A prominent example is the conjugation to biotin (B1667282), a vitamin widely used as a molecular tag for affinity-based purification and detection. Biotin can be activated as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine of this compound to form a stable amide bond. Alternatively, coupling reagents like EDC can be used to directly link the carboxylic acid of biotin to the amine.

Furthermore, the synthesis of conjugates for biological evaluation often involves linking the pyrrolidine moiety to other pharmacologically active scaffolds. For instance, derivatives have been synthesized for evaluation as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) or as ligands for various receptors. nih.govnih.gov These syntheses typically rely on standard amidation or urea formation reactions to connect the this compound building block to the core structure of the target molecule. The development of potent and selective orphanin FQ (OFQ) receptor agonists has also utilized derivatives of aminopyrrolidines, highlighting the importance of this scaffold in constructing complex, biologically active compounds. nih.gov

Applications in Asymmetric Catalysis and Chiral Ligand Design

(S)-1-Isopropylpyrrolidin-3-amine as a Core Scaffold for Chiral Ligands

Rational Design Principles for Pyrrolidine-Derived Chiral Ligands

The design of effective chiral ligands from pyrrolidine (B122466) scaffolds is guided by several key principles aimed at creating a well-defined chiral environment around a metal center. These principles include the introduction of steric bulk to control the approach of substrates, the incorporation of specific electronic features to influence the reactivity of the catalyst, and the establishment of a rigid conformational framework to minimize the number of possible transition states.

Typically, the chirality of the pyrrolidine ring is exploited by placing substituents at the 2- and/or 5-positions, which can effectively shield quadrants of the coordination sphere of a metal. The nitrogen atom of the pyrrolidine can act as a coordination site itself or can be part of a larger chelating system.

While these general principles are well-established for many pyrrolidine-based ligands, their specific application to the this compound scaffold has not been documented. The presence of a chiral center at the 3-position and an isopropyl group on the nitrogen suggests the potential for creating C1-symmetric ligands, a class of ligands that has gained increasing attention. However, without experimental or computational studies, the viability of this scaffold remains speculative.

Synthesis and Characterization of Novel Ligand Architectures

The synthesis of novel chiral ligands is a critical step in the development of new asymmetric catalytic systems. This process typically involves the modification of a chiral scaffold, such as a pyrrolidine derivative, to introduce desired functionalities. The characterization of these new ligands, often through techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential to confirm their structure and stereochemistry.

A comprehensive search of the scientific literature did not yield any reports on the synthesis and characterization of chiral ligands specifically derived from this compound for use in asymmetric catalysis.

Catalytic Enantioselective Transformations Mediated by this compound Derivatives

The ultimate test of a chiral ligand is its performance in a catalytic enantioselective reaction. The ability of a ligand to induce high levels of enantioselectivity is a key measure of its success.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, with broad applications in the pharmaceutical and fine chemical industries. The development of efficient chiral catalysts, often based on iridium or rhodium complexes with chiral phosphine (B1218219) ligands, is a major focus of research.

There are no available research findings or data tables reporting the use of ligands derived from this compound in asymmetric hydrogenation reactions.

Asymmetric Conjugate Additions

Asymmetric conjugate addition reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions that are widely used in organic synthesis. Chiral amines and their derivatives have been successfully employed as organocatalysts in these transformations.

No data has been found in the literature regarding the application of this compound derivatives as catalysts or ligands in asymmetric conjugate addition reactions.

Asymmetric Allylic Substitutions

Asymmetric allylic substitution is a versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Palladium and iridium complexes bearing chiral ligands are commonly used to catalyze these reactions with high enantioselectivity.

Specific examples and research data on the use of ligands derived from this compound in asymmetric allylic substitution reactions are not present in the current scientific literature.

Based on an extensive review of the available scientific literature, there is no specific research dedicated to the application of This compound as a core scaffold for chiral ligands in asymmetric hydrogenation, conjugate addition, or allylic substitution reactions. While the broader class of chiral pyrrolidines is of immense importance in asymmetric catalysis, this particular compound remains an unexplored entity in this context. The absence of data prevents a detailed analysis of its potential effectiveness as a chiral auxiliary or ligand. Future research may yet uncover the utility of this specific scaffold, but at present, it represents a gap in the landscape of chiral ligand design and application.

Organocatalytic Processes Utilizing this compound Derivatives

Chiral pyrrolidine-based structures are central to the field of organocatalysis, a discipline that uses small organic molecules to catalyze chemical reactions. Derivatives of 3-aminopyrrolidine (B1265635) are particularly valuable as they can act as bifunctional catalysts, where one nitrogen atom acts as a Lewis base to activate the nucleophile (e.g., through enamine formation) and another functional group (often an amide, thiourea (B124793), or squaramide appended to the 3-amino group) can act as a Brønsted acid to activate the electrophile via hydrogen bonding.

A prominent application of such catalysts is in the asymmetric aza-Michael reaction, which forms a carbon-nitrogen bond. For instance, chiral bifunctional tertiary amine-squaramide catalysts have been successfully employed in cascade aza-Michael/Michael addition reactions to synthesize complex heterocyclic structures like spiro[pyrrolidine-3,3'-oxindoles]. nih.gov In these systems, the pyrrolidine nitrogen can deprotonate a pro-nucleophile, while the squaramide moiety activates the Michael acceptor.

Another key area is the intramolecular aza-Michael addition. Chiral cinchona-based primary-tertiary diamines, which share the vicinal diamine motif with functionalized 3-aminopyrrolidines, have been used to catalyze the cyclization of carbamates and sulfonamides bearing an α,β-unsaturated ketone. These reactions produce chiral five- and six-membered nitrogen heterocycles with excellent yields and enantioselectivities (up to 99% ee). nih.gov The success of these reactions often relies on the presence of a co-catalyst, such as a carboxylic or sulfonic acid, which protonates the intermediate to facilitate the catalytic cycle.

The following table summarizes representative results for organocatalytic aza-Michael additions using catalysts with structural similarities to functionalized 3-aminopyrrolidines.

Table 1: Organocatalytic Asymmetric aza-Michael Additions

| Catalyst Type | Reaction | Substrate Scope | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Squaramide | Cascade aza-Michael/Michael | 4-Tosylaminobut-2-enoates and 3-ylideneoxindoles | High | High | nih.gov |

| Cinchona-based diamine | Intramolecular aza-Michael | Enone carbamates | 75-95% | Up to 99% | beilstein-journals.org |

Metal-Catalyzed Asymmetric Reactions Employing Pyrrolidine-Based Ligands

The chiral scaffold of 3-aminopyrrolidine is readily transformed into a diverse array of ligands for metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. These ligands have found use in reactions catalyzed by palladium, copper, rhodium, and other transition metals.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction. thieme-connect.de Chiral ligands dictate the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate. While specific examples using this compound are not documented, related chiral diamines and P,N-ligands (where one nitrogen is from the pyrrolidine ring) are staples in this field. For example, the Pd-catalyzed C(sp³)–H activation of N-allyl imines and subsequent reaction with glycinates employs a chiral bidentate phosphine ligand to generate vicinal diamino derivatives with high diastereo- and enantiocontrol. rsc.org

Copper-catalyzed asymmetric conjugate addition is another area where pyrrolidine-based ligands excel. These reactions, often using dialkylzinc or Grignard reagents, add to α,β-unsaturated carbonyl compounds. Ligands derived from amino acids have been shown to provide moderate to high enantioselectivity in the addition of diethylzinc (B1219324) to cyclic enones. nih.gov The catalyst system formed in situ from a copper source and the chiral ligand creates a chiral complex that activates the enone and directs the approach of the nucleophile.

The table below presents examples of metal-catalyzed reactions using chiral ligands that highlight the potential of pyrrolidine-based structures.

Table 2: Metal-Catalyzed Asymmetric Reactions with Pyrrolidine-Related Ligands

| Metal | Ligand Type | Reaction | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Palladium | Chiral Bidentate Phosphine | Asymmetric Allylic Alkylation | High | High | rsc.org |

| Copper | Amino acid-based | Conjugate Addition | Moderate-High | Up to 72% | nih.gov |

Application in Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for separating racemates into their constituent enantiomers. wikipedia.org In KR, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. DKR is an advancement where the starting material enantiomers are rapidly interconverted under the reaction conditions, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product. wikipedia.org

Chiral amines are frequently resolved using these methods, and they can also serve as the chiral component in the catalytic system. While direct use of this compound for this purpose is not widely reported, the principles are well-established for similar structures. For example, the kinetic resolution of racemic amines has been achieved through palladium-catalyzed intramolecular allylation using a chiral phosphoric acid as a co-catalyst, yielding chiral isoindolines with high selectivity. nih.gov

Enzymatic DKR is a particularly effective strategy. A common approach combines a lipase (B570770) for the enantioselective acylation step with a metal catalyst for the in situ racemization of the starting material. A practical procedure for the DKR of primary amines employs a palladium nanocatalyst for racemization and a commercial lipase for resolution, achieving high yields and excellent enantiomeric excesses for a variety of amines. organic-chemistry.orgnih.gov This chemoenzymatic approach underscores the potential for creating highly efficient DKR systems.

Table 3: Dynamic Kinetic Resolution of Primary Amines

| Catalytic System | Acyl Donor | Substrate Scope | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Pd Nanocatalyst / Novozym-435 | Ethyl acetate | Benzyl and aliphatic amines | 85-99% | 97-99% | organic-chemistry.org |

Development of Cooperative Catalytic Systems

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is a rapidly advancing field. Bifunctional catalysts, which possess two distinct catalytic sites within a single molecule, are a prime example of this concept. tcd.ie Derivatives of 3-aminopyrrolidine are ideal scaffolds for creating bifunctional organocatalysts.

As mentioned in section 3.2.4, a common strategy involves modifying the 3-amino group with a hydrogen-bond donor like a thiourea or squaramide. The pyrrolidine nitrogen acts as a Lewis base, while the appended group acts as a Brønsted acid. This bifunctional activation is crucial for many organocatalytic reactions, including Michael additions and aldol (B89426) reactions. youtube.comrsc.org For instance, proline-catalyzed aldol reactions are a classic example of bifunctional catalysis, where the secondary amine forms an enamine and the carboxylic acid activates the electrophile. youtube.com

More complex cooperative systems can involve the combination of a metal catalyst and an organocatalyst. A rhodium(II)/chiral squaramide relay catalysis has been developed for the enantioselective synthesis of dihydro-β-carbolines. beilstein-journals.org In this system, the rhodium catalyst generates a reactive intermediate, which then enters a separate catalytic cycle controlled by the chiral squaramide organocatalyst. Such systems allow for the construction of highly complex molecules with exceptional levels of stereocontrol.

Mechanistic Investigations of Reactions Involving S 1 Isopropylpyrrolidin 3 Amine

Elucidation of Reaction Mechanisms at the Amine Functionality

The amine group is the cornerstone of the reactivity of (S)-1-Isopropylpyrrolidin-3-amine. Its nucleophilic and basic nature dictates the course of many reactions, leading to the formation of various intermediates and products.

Role of Amine Nucleophilicity and Basicity in Reaction Pathways

The reactivity of an amine is characterized by its ability to act as a nucleophile, donating its lone pair of electrons to an electrophile, and as a base, accepting a proton. masterorganicchemistry.com The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This trend is attributed to the electron-donating effect of alkyl groups, which increases the electron density on the nitrogen atom. stpeters.co.in However, steric hindrance can also play a significant role, with bulky amines being less nucleophilic than expected. masterorganicchemistry.com

In the context of this compound, a secondary amine, its nucleophilicity is a key factor in its chemical behavior. When an amine acts as a nucleophile, it attacks an electron-deficient center, typically a carbon atom, to form a new covalent bond. libretexts.org The rate of this attack is influenced by both the inherent nucleophilicity of the amine and the steric accessibility of the electrophilic site. stpeters.co.in

Basicity, on the other hand, refers to the amine's ability to accept a proton. masterorganicchemistry.com While nucleophilicity and basicity are related concepts, they are not interchangeable. Basicity is a thermodynamic property, measured by the pKa of the conjugate acid, while nucleophilicity is a kinetic phenomenon. masterorganicchemistry.com The distinction is important as a strong base is not always a strong nucleophile, especially if it is sterically hindered. masterorganicchemistry.com For amines, a higher electron density on the nitrogen atom generally leads to both increased basicity and nucleophilicity. stpeters.co.in

Formation and Reactivity of Imine and Enamine Intermediates

Reactions of this compound with aldehydes and ketones can lead to the formation of imine or enamine intermediates. youtube.commasterorganicchemistry.com The formation of an imine occurs when a primary amine reacts with an aldehyde or ketone, while a secondary amine, such as this compound, reacts to form an enamine. youtube.comlibretexts.org

The mechanism of enamine formation begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.org This is typically an acid-catalyzed process. masterorganicchemistry.com The initial addition product is a zwitterionic tetrahedral intermediate, which then undergoes a proton transfer to form a neutral carbinolamine. libretexts.org Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water). libretexts.org The lone pair of electrons on the nitrogen then pushes out the water molecule, forming an iminium ion. libretexts.org In the final step, a base removes a proton from an adjacent carbon atom, leading to the formation of the C=C double bond of the enamine. libretexts.org

Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, a consequence of the electron-donating nitrogen atom. masterorganicchemistry.com This nucleophilicity allows enamines to participate in a variety of reactions, including alkylation and Michael additions. masterorganicchemistry.com The reactivity of these intermediates is central to many organic transformations. nih.gov

Investigation of Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure, stability, and reactivity of molecules. nih.govyoutube.com In reactions involving this compound, both intermolecular and intramolecular hydrogen bonds can be significant.

Intermolecular hydrogen bonds can form between the amine's N-H group (if protonated) or the lone pair on the nitrogen and other molecules in the reaction mixture, such as solvents, reactants, or catalysts. These interactions can influence the solubility of the amine and the activation energy of the reaction. For instance, hydrogen bonding to the nitrogen's lone pair can decrease its nucleophilicity. masterorganicchemistry.com

Intramolecular hydrogen bonding can occur if there are suitable donor and acceptor groups within the this compound molecule or its reaction intermediates. The presence of such bonds can stabilize certain conformations and influence the stereochemical outcome of a reaction. The geometry of hydrogen bonds is a key factor in determining their strength and impact. nih.gov

Evidence and Characterization of Zwitterionic Intermediates

In certain reactions, particularly cycloadditions, the formation of zwitterionic intermediates has been proposed. mdpi.comscispace.com A zwitterion is a neutral molecule with both a positive and a negative formal charge. The existence of these intermediates can sometimes explain the loss of stereospecificity in a reaction. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the possibility of zwitterionic intermediates. scispace.com These studies can provide insights into the reaction pathway and the relative energies of different intermediates and transition states. scispace.commdpi.com Experimental evidence for zwitterionic intermediates can be more challenging to obtain as they are often short-lived. However, in some cases, their presence can be inferred from the product distribution or by trapping experiments. researchgate.net The formation of zwitterionic intermediates is more likely in reactions involving polar reagents and in polar solvents. mdpi.com

Kinetic Studies of Catalytic and Stoichiometric Reactions

Kinetic studies are essential for understanding the rates of chemical reactions and for elucidating their mechanisms. nih.gov By measuring how the reaction rate changes with the concentration of reactants, catalysts, and other species, one can determine the rate law and gain insights into the individual steps of the reaction.

Determination of Rate Constants and Rate-Determining Steps

The rate constant (k) is a proportionality constant in the rate law that relates the reaction rate to the concentrations of the reactants. epfl.ch Determining the rate constant is a primary goal of kinetic studies. Various analytical techniques, such as spectroscopy and chromatography, can be used to monitor the progress of a reaction over time. nih.gov

Table 1: Key Mechanistic Concepts and Their Relevance to this compound

| Mechanistic Concept | Description | Relevance to this compound |

| Nucleophilicity | The ability of an electron-rich species to donate an electron pair to an electrophile. masterorganicchemistry.com | As a secondary amine, it is a potent nucleophile, crucial for initiating reactions at electrophilic centers. masterorganicchemistry.com |

| Basicity | The ability of a species to accept a proton. masterorganicchemistry.com | Influences its protonation state in solution, affecting its reactivity and the reaction medium's pH. masterorganicchemistry.com |

| Imine/Enamine Formation | Reaction of amines with aldehydes or ketones to form C=N or C=C-N functional groups, respectively. youtube.commasterorganicchemistry.com | Reacts with carbonyls to form enamine intermediates, which are key nucleophilic species in subsequent transformations. masterorganicchemistry.comlibretexts.org |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom (O, N, F). nih.gov | Both intermolecular and intramolecular hydrogen bonds can influence its conformation, stability, and interaction with other molecules. nih.gov |

| Zwitterionic Intermediates | Neutral molecules with both positive and negative formal charges. mdpi.com | May be formed in certain reactions, such as cycloadditions, potentially influencing the stereochemical outcome. researchgate.net |

| Rate-Determining Step | The slowest step in a chemical reaction that determines the overall reaction rate. epfl.ch | Identifying the RDS in its reactions is key to understanding the mechanism and optimizing reaction conditions. |

Analysis of Reaction Orders and Activation Parameters

A thorough search of scientific databases reveals a lack of specific studies focused on determining the reaction orders and activation parameters for reactions involving this compound. The reaction order, which describes how the rate of a reaction is affected by the concentration of each reactant, is a fundamental piece of kinetic data. For a hypothetical reaction where this compound acts as a nucleophile, determining the reaction order with respect to the amine and the electrophile would be essential to elucidate the reaction mechanism.

Similarly, activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) provide critical insights into the energy profile and the molecular organization of the transition state. This information is vital for optimizing reaction conditions and understanding the factors that govern reaction rates. The absence of such data for this compound limits the ability to construct a detailed mechanistic picture for its reactions.

Understanding Stereochemical Control Mechanisms

The stereochemical outcome of reactions involving a chiral molecule like this compound is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. However, detailed mechanistic rationales for stereocontrol with this specific amine are not well-documented.

Origin of Diastereoselectivity and Enantioselectivity

In the absence of specific research, one can only hypothesize about the origins of diastereoselectivity and enantioselectivity in reactions utilizing this compound. The stereochemical outcome would likely be dictated by the interplay of steric and electronic effects in the transition state. The chiral center at the 3-position of the pyrrolidine (B122466) ring and the bulky isopropyl group on the nitrogen atom would create a specific three-dimensional environment, favoring the approach of reactants from a particular direction. This would lead to the preferential formation of one diastereomer or enantiomer over the other. However, without experimental or computational studies, these remain theoretical considerations.

Impact of Nitrogen Pyramidal Inversion on Stereochemical Outcome

The nitrogen atom in a secondary amine like this compound is a stereocenter, but it can undergo rapid pyramidal inversion. This process involves the nitrogen atom passing through a planar transition state, which can lead to the racemization of the amine if the nitrogen itself is the only chiral center. In this compound, the chirality is defined by the carbon atom at the 3-position of the ring, which is configurationally stable.

Conformational Analysis of Transition States

A detailed understanding of stereochemical control would necessitate a conformational analysis of the transition states of reactions involving this compound. Such an analysis, typically performed using computational chemistry methods, would model the various possible arrangements of the reactants at the transition state and calculate their relative energies. The lowest energy transition state would correspond to the major product formed. This type of in-silico investigation could pinpoint the specific steric and electronic interactions responsible for the observed stereoselectivity. Unfortunately, published conformational analyses of transition states for reactions with this particular amine are not available.

Computational and Theoretical Studies on S 1 Isopropylpyrrolidin 3 Amine

Quantum Chemical Calculations for Structural and Electronic Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-1-Isopropylpyrrolidin-3-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic structure.

Density Functional Theory (DFT) Applications for Ground States and Transition States

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations can be employed to determine the optimized ground state geometry, which corresponds to the most stable three-dimensional arrangement of the atoms. For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the puckering of the pyrrolidine (B122466) ring and the orientation of the isopropyl and amine groups can be precisely calculated.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the energy maxima along a reaction coordinate. For instance, in reactions involving this compound, such as N-alkylation or its participation as a catalyst, DFT can elucidate the structure of the transition state, providing crucial information about the reaction mechanism and the factors controlling its rate. Common functionals like B3LYP or members of the M06 suite, combined with basis sets such as 6-31G(d,p) or larger, are typically employed for these studies.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)

| Parameter | Value |

|---|---|

| C-N (pyrrolidine ring) Bond Length | ~1.47 Å |

| C-C (pyrrolidine ring) Bond Length | ~1.54 Å |

| C-N (exocyclic amine) Bond Length | ~1.46 Å |

| N-C (isopropyl) Bond Length | ~1.48 Å |

| C-N-C (pyrrolidine ring) Bond Angle | ~108° |

| H-N-H (amine) Bond Angle | ~107° |

Ab Initio Methods for Prediction of Spectroscopic Parameters and Reactivity

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are powerful tools for obtaining highly accurate energies and for the prediction of spectroscopic parameters. trygvehelgaker.no

For this compound, ab initio calculations can be used to predict various spectroscopic data, including NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic circular dichroism (ECD) spectra. The prediction of NMR spectra is particularly valuable for chiral molecules, as it can help in the assignment of absolute configurations when compared with experimental data. nih.govfrontiersin.org Similarly, calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra, allowing for the identification of characteristic vibrational modes of the pyrrolidine ring and its substituents. nih.gov

Modeling of Reaction Pathways and Energy Landscapes

Computational modeling allows for the exploration of entire reaction pathways, providing a detailed map of the energy landscape that governs a chemical transformation.

Characterization of Intermediates and Transition State Geometries

When this compound participates in a reaction, it may proceed through one or more transient intermediates and transition states. Computational methods can fully characterize the geometries of these species. For example, in a potential catalytic cycle where it acts as an organocatalyst, the structures of the catalyst-substrate complex, any covalent intermediates (like an iminium ion), and the transition states connecting them can be determined. acs.org The analysis of these geometries reveals key structural features that influence the reaction's progress.

Prediction of Reaction Energetics and Feasibility

Table 2: Hypothetical Energy Profile for a Reaction Involving this compound (Calculated at the M06-2X/def2-TZVP level of theory)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +12.8 |

| Products | -20.1 |

Theoretical Prediction of Reactivity and Stereoselectivity

One of the most powerful applications of computational chemistry for chiral molecules is the prediction and rationalization of reactivity and stereoselectivity. For reactions where this compound is a reactant or a catalyst, theoretical models can explain why one stereoisomer of the product is formed preferentially over another.

This is often achieved by comparing the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower activation energy will be more easily accessible, and the corresponding stereoisomer will be the major product. The energy difference between the diastereomeric transition states can be used to predict the enantiomeric or diastereomeric excess of a reaction. Non-covalent interactions, such as hydrogen bonds or steric repulsion within the transition state structure, are often identified as the key factors controlling stereoselectivity. Computational studies on similar chiral pyrrolidine systems have successfully rationalized the stereochemical outcomes of various transformations.

Assessment of Chiral Induction Mechanisms

The primary role of a chiral catalyst such as this compound in asymmetric synthesis is to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer of the product over the other. Computational studies are essential for elucidating the precise mechanisms of this chiral induction.

The stereochemical outcome of reactions catalyzed by chiral pyrrolidines is often dictated by the catalyst's ability to form a transient covalent bond with a substrate, such as the formation of an enamine or an iminium ion. The chiral scaffold of the pyrrolidine then establishes a well-defined three-dimensional environment around the reactive center. The (S)-configuration at the C3-position, combined with the bulky N-isopropyl group, creates a distinct steric bias. One face of the reactive intermediate is effectively shielded, compelling the electrophile or nucleophile to approach from the less hindered face nih.gov.

Computational models, particularly those employing Density Functional Theory (E), can map the potential energy surface of the reaction. These calculations reveal the geometries of the competing transition states. For this compound, models would show that the isopropyl group and the pyrrolidine ring create a rigid steric environment that forces substituents into specific orientations to minimize unfavorable steric clashes, thus directing the stereochemical pathway of the reaction nih.govmdpi.com. The amine group at the C3-position can further refine this control by acting as a secondary interaction site, for instance, through hydrogen bonding, which helps to lock the substrate into a specific, highly organized transition state assembly mdpi.com.

Analysis of Non-Covalent Interactions Influencing Stereocontrol

Beyond simple steric hindrance, the stereoselectivity imparted by chiral catalysts is governed by a complex network of non-covalent interactions (NCIs). These weak forces, including hydrogen bonds, van der Waals forces, and π-stacking interactions, are critical for the stabilization and differentiation of diastereomeric transition states mdpi.comethz.ch. Computational techniques like Non-Covalent Interaction (NCI) plots are particularly adept at visualizing these subtle yet determinative forces nih.gov.

In the context of this compound, the secondary amine at the C3 position is a key functional group capable of acting as a hydrogen-bond donor. In a catalytic cycle, this group can form a hydrogen bond with an acceptor group on the substrate (e.g., a nitro or carbonyl group), providing an additional anchoring point that helps to rigidify the transition state geometry mdpi.com. This interaction, in synergy with the steric blocking by the N-isopropyl group, leads to a more organized and predictable stereochemical environment.

DFT calculations can quantify the energetic contribution of these individual interactions. For example, a study on a related system involving chiral gold complexes with pyrrolidine-based ligands demonstrated that T-shape π-π interactions between the substrate and the catalyst played a major role in achieving chiral folding and stabilizing the key transition states nih.gov. While this compound lacks an aromatic ring itself, it would often be used in reactions involving aromatic substrates, where such interactions would be crucial for stereocontrol.

Table 1: Key Non-Covalent Interactions and Their Hypothesized Role in Stereocontrol

| Interaction Type | Interacting Groups | Predicted Effect on Stereocontrol |

| Hydrogen Bonding | C3-Amine (donor) and Substrate (e.g., nitro, carbonyl acceptor) | High: Rigidifies transition state, primary control element. mdpi.com |

| Steric Repulsion | N-Isopropyl group and Substrate's bulky substituents | High: Directs substrate approach to the less-hindered face. nih.gov |

| Van der Waals Forces | Pyrrolidine backbone and Substrate | Medium: Contributes to overall stability and shape complementarity. ethz.ch |

Conformational Analysis of the Pyrrolidine Ring System

Investigation of Ring Puckering and Substituent Effects

The pyrrolidine ring typically adopts one of two general envelope conformations, often described as "endo" or "exo" puckering (or "down" and "up" in proline systems), where one of the carbon atoms is out of the plane formed by the other four atoms. The energetic balance between these conformers is highly sensitive to the nature and position of substituents.

For this compound, two major substituents influence the ring's conformation: the N-isopropyl group and the C3-amine group. Basic principles of stereochemistry suggest that bulky substituents prefer to occupy a pseudo-equatorial position to minimize steric strain (A-value). Therefore, the large isopropyl group at the nitrogen atom will strongly influence the ring pucker to allow it to adopt a position that minimizes steric clashes with the rest of the ring.

Computational modeling can predict the relative energies of the different puckered states. The analysis would involve calculating the energy of conformers where the C3-amine group is in a pseudo-axial versus a pseudo-equatorial position. The interplay between the steric demand of the N-isopropyl group and the C3-amine substituent will determine the dominant conformer in the ground state, which is often the precursor to the catalytically active species.

Table 2: Hypothetical Conformational Preferences of the Pyrrolidine Ring

| Ring Pucker | N-Isopropyl Position | C3-Amine Position | Predicted Relative Stability | Rationale |

| Conformer A | Pseudo-Equatorial | Pseudo-Equatorial | Most Stable | Minimizes steric strain for both substituents. |

| Conformer B | Pseudo-Equatorial | Pseudo-Axial | Less Stable | Increased 1,3-diaxial-like interactions. |

| Conformer C | Pseudo-Axial | Pseudo-Equatorial | Least Stable | Severe steric hindrance from the bulky N-isopropyl group. |

Influence of Solvent Environments on Conformation and Reactivity

The solvent is not an inert medium but an active participant in many chemical reactions, capable of profoundly influencing the conformation and reactivity of both catalysts and substrates rsc.org. For a molecule like this compound, with its polar amine groups, solvent effects are particularly significant.

In polar protic solvents (e.g., methanol), the solvent molecules can form hydrogen bonds with both the nitrogen of the pyrrolidine ring and the C3-amine group. This solvation shell can stabilize the ground state of the catalyst but may also compete with substrate binding at the C3-amine's hydrogen-bond donating site, potentially altering the reaction pathway or efficiency researchgate.net.

Computational studies can model these effects by using either implicit solvent models (which treat the solvent as a continuous medium) or explicit solvent models (which include individual solvent molecules). These calculations can predict how the conformational equilibrium of the pyrrolidine ring shifts in different solvents and how the energy barriers for key reaction steps are affected, providing a rational basis for solvent selection in catalyzed reactions rsc.orgresearchgate.net.

Table 3: Predicted Influence of Solvent Type on Catalyst Properties

| Solvent Type | Key Solvent Property | Expected Effect on Conformation | Expected Effect on Reactivity |

| Polar Protic (e.g., Methanol) | H-bond donating/accepting | Stabilizes polar conformers; solvates amine groups. | May slow reaction by competing for H-bond sites. researchgate.net |

| Polar Aprotic (e.g., DMSO) | High dielectric constant | Favors conformers with a large dipole moment. | May enhance reactivity by stabilizing charged intermediates. |

| Non-Polar (e.g., Toluene) | Low dielectric constant | Intramolecular forces dominate conformation. | Reactivity dictated primarily by catalyst-substrate interactions. |

Role of S 1 Isopropylpyrrolidin 3 Amine As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Analogues

The structural motif of a substituted pyrrolidine (B122466) ring is prevalent in a wide array of natural products exhibiting significant biological activities. The specific stereoconfiguration of (S)-1-isopropylpyrrolidin-3-amine makes it an attractive precursor for the synthesis of analogues of these natural products. By incorporating this chiral fragment, chemists can systematically explore the structure-activity relationships (SAR) of a given natural product, potentially leading to the discovery of new therapeutic agents with improved efficacy or pharmacokinetic profiles.

The synthesis of these analogues often involves the strategic functionalization of the primary amine or the pyrrolidine ring of this compound. For instance, the amine group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse substituents. The pyrrolidine ring itself can undergo modifications, although this is less common to preserve the core chiral scaffold. The isopropyl group on the nitrogen atom provides steric bulk, which can influence the conformational preferences of the final molecule and its interaction with biological targets.

While specific examples of natural product analogues synthesized directly from this compound are not extensively documented in publicly available literature, the general principles of using chiral pyrrolidines are well-established. The table below illustrates hypothetical examples of how this building block could be incorporated to generate analogues of known natural products containing a pyrrolidine core.

| Natural Product Class | Core Structure | Potential Analogue Feature using this compound |

| Pyrrolizidine Alkaloids | Pyrrolizidine | Modification of the bicyclic system to a monosubstituted pyrrolidine. |

| Kainoids | Kainic acid | Variation of the substituents on the pyrrolidine ring. |

| Nicotine Analogues | Nicotine | Replacement of the pyridine (B92270) ring with other aromatic or heterocyclic systems. |

This table presents hypothetical applications based on the known chemistry of chiral pyrrolidines.

Construction of Novel Heterocyclic Scaffolds with Defined Stereochemistry

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are integral to a vast number of pharmaceuticals due to their ability to engage in a variety of biological interactions. The use of chiral building blocks like this compound in the synthesis of these scaffolds ensures the stereochemical integrity of the final products, which is often crucial for their biological activity.

The primary amine of this compound serves as a key handle for the construction of new rings. For example, it can participate in condensation reactions with dicarbonyl compounds to form new heterocyclic rings, or it can be a partner in multicomponent reactions, leading to the rapid assembly of complex and diverse molecular frameworks. The inherent chirality of the starting material is transferred to the newly formed scaffold, providing access to enantiomerically pure compounds.

Research in this area focuses on the development of synthetic methodologies that leverage the reactivity of this compound to create libraries of novel heterocyclic compounds. These libraries can then be screened for biological activity against various targets. The table below outlines potential synthetic strategies for constructing novel heterocyclic scaffolds from this chiral building block.

| Reaction Type | Reactant Partner(s) | Resulting Heterocyclic Scaffold | Stereochemical Outcome |

| Pictet-Spengler Reaction | Aldehyde or Ketone | Tetrahydro-β-carboline or related fused systems | Diastereoselective formation of a new chiral center. |

| Multicomponent Reaction (e.g., Ugi) | Isocyanide, Aldehyde, Carboxylic Acid | α-Acylamino carboxamide derivatives | Formation of multiple new bonds with stereocontrol. |

| Ring-closing Metathesis | Diene-containing partner | Fused or spirocyclic pyrrolidine derivatives | Construction of complex ring systems with defined stereochemistry. |

This table illustrates potential synthetic routes for creating novel heterocyclic scaffolds.

Design and Synthesis of Chiral Probes for Mechanistic Studies

Understanding the mechanisms of chemical reactions is fundamental to the development of new and improved synthetic methods. Chiral probes are invaluable tools in this endeavor, as they can provide insights into the stereochemical course of a reaction. This compound can serve as a precursor for the synthesis of such probes.

For instance, a chiral ligand for a metal-catalyzed reaction can be synthesized from this compound. The stereochemical outcome of the reaction catalyzed by this ligand can then be analyzed to elucidate the transition state geometry and the factors that control enantioselectivity. Similarly, a chiral derivatizing agent prepared from this amine can be used to determine the enantiomeric excess of a reaction product through techniques like NMR spectroscopy or chromatography.

The design of these chiral probes requires careful consideration of the structural features that will allow them to effectively report on the stereochemical details of a reaction. The isopropyl group and the chiral center of this compound are key elements in this design, as they create a specific chiral environment that can influence and be used to monitor the stereochemical pathway of a transformation.

| Type of Chiral Probe | Synthetic Approach from this compound | Application in Mechanistic Studies |

| Chiral Ligand | Functionalization of the amine to create a bidentate or tridentate ligand. | Elucidation of the mechanism of asymmetric catalysis. |

| Chiral Derivatizing Agent | Reaction of the amine with a suitable reagent to form a diastereomeric adduct. | Determination of enantiomeric purity and absolute configuration. |

| Chiral Stationary Phase | Covalent attachment of the chiral amine to a solid support. | Chiral chromatography for separating enantiomers and monitoring reaction progress. |

This table outlines the potential design and application of chiral probes derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-1-Isopropylpyrrolidin-3-amine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield if splashing is possible .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Keep containers tightly sealed .

- Spill Management : Absorb spills with inert material (e.g., sand), place in a sealed container, and dispose of via licensed waste management services .

Q. How can the enantiomeric purity of this compound be verified?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a polar mobile phase. Compare retention times with the (R)-enantiomer standard .

- NMR with Chiral Shift Reagents : Employ europium-based reagents (e.g., Eu(hfc)₃) to induce distinct chemical shifts for each enantiomer .

- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values for the (S)-isomer .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) in palladium-catalyzed hydrogenation of a pyrrolidinone precursor .

- Resolution Techniques : Separate racemic mixtures via diastereomeric salt formation using chiral acids (e.g., tartaric acid) .

- Enzymatic Synthesis : Explore amine oxidases or transaminases for stereoselective amination .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with target receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with receptors (e.g., GPCRs). Validate with experimental IC₅₀ values .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS) to identify key binding residues .

- QSAR Studies : Coramine structural descriptors (e.g., logP, polar surface area) with activity data to optimize analogs .

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer :

- Batch Purity Analysis : Verify compound purity via LC-MS and elemental analysis to rule out impurities as confounding factors .

- In Vivo/In Vitro Correlation : Replicate studies under standardized conditions (e.g., OECD guidelines) to assess acute toxicity (oral LD₅₀) and compare results .

- Meta-Analysis : Statistically aggregate data from multiple studies, adjusting for variables like solvent choice or dosage regimes .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

- Methodological Answer :

- Enantioselective Metabolism Assays : Incubate with liver microsomes (human/rat) and monitor metabolite formation via UPLC-MS. Compare (S)- and (R)-isomer clearance rates .

- Plasma Protein Binding Studies : Use equilibrium dialysis to measure free fraction differences between enantiomers .

- Permeability Assays : Conduct Caco-2 cell monolayers to assess intestinal absorption differences .

Data Interpretation & Experimental Design

Q. What analytical techniques are optimal for characterizing degradation products of this compound under accelerated stability testing?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via:

- HPLC-DAD : Identify major degradation peaks and compare retention times with synthetic standards .

- LC-HRMS : Assign molecular formulas to degradation products using exact mass data (error < 5 ppm) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to measure displacement and calculate Kᵢ values .

- Knockout Models : Employ CRISPR-Cas9 to delete putative target genes in cell lines and assess activity loss .

- Electrophysiology : Perform patch-clamp recordings on neurons to evaluate ion channel modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.